1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, also known as 2,5-Bis(benzoyloxy)terephthalic acid, is an organic compound with the molecular formula C22H14O8 and a molecular weight of 406.34 g/mol . This compound is characterized by the presence of two benzoyloxy groups attached to a 1,4-benzenedicarboxylic acid core. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- typically involves the esterification of 1,4-benzenedicarboxylic acid with benzoyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown into 1,4-benzenedicarboxylic acid and benzoyl alcohol under acidic or basic conditions.
Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Esterification: Benzoyl chloride, pyridine, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Esterification: Esters of 1,4-benzenedicarboxylic acid.
Hydrolysis: 1,4-Benzenedicarboxylic acid and benzoyl alcohol.
Substitution: Substituted derivatives of 1,4-benzenedicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Explored for its use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. The benzoyloxy groups enhance the compound’s ability to participate in coordination chemistry, making it a valuable ligand in the formation of metal-organic frameworks .
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of carboxylic acid groups, leading to different chemical properties and applications.
Isophthalic acid (1,3-benzenedicarboxylic acid): Similar structure but with carboxylic acid groups in the 1,3-positions, affecting its reactivity and use in polymer production.
Terephthalic acid (1,4-benzenedicarboxylic acid): The parent compound of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, widely used in the production of polyethylene terephthalate (PET) plastics.
The unique presence of benzoyloxy groups in 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- distinguishes it from these similar compounds, providing it with distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
141405-79-0 |
---|---|
Molekularformel |
C22H14O8 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
2,5-dibenzoyloxyterephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-12-18(30-22(28)14-9-5-2-6-10-14)16(20(25)26)11-17(15)29-21(27)13-7-3-1-4-8-13/h1-12H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
MJEJFKBCLZVMOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2C(=O)O)OC(=O)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.